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molecular formula C6H12Cl2O2Si B8499505 (2,2-Dichloro-1-methoxy-vinyloxy)-trimethylsilane

(2,2-Dichloro-1-methoxy-vinyloxy)-trimethylsilane

Cat. No. B8499505
M. Wt: 215.15 g/mol
InChI Key: HOMHALWLEKDHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003785B2

Procedure details

To a suspension of 5.9 g (0.091 g-atom) of zinc powder (−325 mesh) in 40 mL of tetrahydrofuran was added 0.2 mL of 1,2-dibromoethane. The mixture was heated at gentle reflux for 30 minutes. The mixture was cooled to room temperature and 7.1 mL (0.06 mole) of methyl trichloroacetate was added dropwise, followed by 9.1 mL (0.097 mole) of trimethylsilyl chloride at rate such the internal temperature was below 50 degrees. The mixture was stirred at room temperature for 1 hour and then diluted with hexane. The resulting solid was removed by filtration, and the filtrate concentrated under reduced pressure. Solids were removed by filtration, washing with hexane. The filtrated was concentrated under reduced pressure and the residue was then distilled under vacuum to give 8.0 g of (2,2-dichloro-1-methoxy-vinyloxy)-trimethyl-silane as a colorless oil. Bp 45-48 degrees at 1 mm Hg.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCCBr.[Cl:5][C:6]([Cl:12])(Cl)[C:7]([O:9][CH3:10])=[O:8].[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>O1CCCC1.CCCCCC.[Zn]>[Cl:5][C:6]([Cl:12])=[C:7]([O:9][CH3:10])[O:8][Si:14]([CH3:16])([CH3:15])[CH3:13]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
ClC(C(=O)OC)(Cl)Cl
Step Three
Name
Quantity
9.1 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was below 50 degrees
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
WASH
Type
WASH
Details
washing with hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was then distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(=C(O[Si](C)(C)C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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